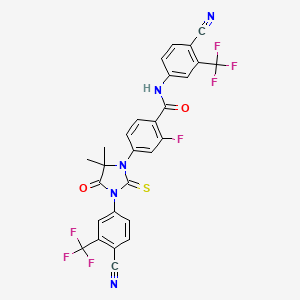

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

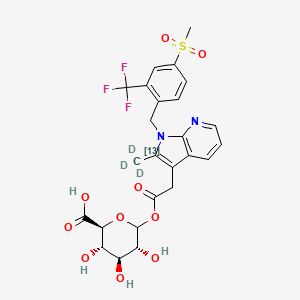

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is a synthetic organic compound primarily known for its role as an androgen receptor inhibitor. It is widely used in the treatment of castration-resistant prostate cancer. The compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile typically involves multiple steps, starting from 4-amino-2-trifluoromethyl benzonitrile. The process includes sequential substitution reactions with various reagents such as benzoyl isothiocyanate, 2-methyl-2-methyl chloropropionate, and N-methyl-4-bromo-2-fluorobenzamide . These reactions are carried out under controlled conditions to ensure high yield and product quality.

Industrial Production Methods

Industrial production of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of conventional synthesis methods avoids the need for microwave irradiation and noxious reagents, making the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: These are the primary reactions involved in its synthesis, where different functional groups are introduced into the molecule.

Cyclization Reactions: These reactions help in forming the heterocyclic structure of the compound.

Amination Reactions: These reactions introduce amino groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile include benzoyl isothiocyanate, ammonium thiocyanate, benzoyl chloride, and N-methyl-4-bromo-2-fluorobenzamide. The reactions are typically carried out in solvents like chloroform and under conditions that ensure high yield and purity .

Major Products

The major product formed from these reactions is Enzalutamide N-2’-(Trifluoromethyl)benzonitrile itself, which is further purified and characterized to ensure its suitability for medical applications.

Aplicaciones Científicas De Investigación

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of substitution and cyclization reactions.

Biology: The compound is studied for its effects on androgen receptors and its potential use in treating hormone-related disorders.

Medicine: Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is primarily used in the treatment of castration-resistant prostate cancer.

Mecanismo De Acción

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Bicalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.

Flutamide: An older generation androgen receptor inhibitor with similar applications.

Nilutamide: A nonsteroidal antiandrogen used in combination with other treatments for prostate cancer.

Uniqueness

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is unique due to its higher affinity for androgen receptors and lack of partial agonist activity compared to older generation inhibitors like bicalutamide . This results in greater efficacy and fewer side effects, making it a preferred choice for the treatment of advanced prostate cancer.

Propiedades

Fórmula molecular |

C28H16F7N5O2S |

|---|---|

Peso molecular |

619.5 g/mol |

Nombre IUPAC |

N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |

Clave InChI |

AVWQVJBNUKLVAX-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)

![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)